molecular formula C5H7BrO2 B1246299 gamma-Bromotiglic acid

gamma-Bromotiglic acid

Cat. No.: B1246299
M. Wt: 179.01 g/mol
InChI Key: ATLBQYLERQCFBC-DUXPYHPUSA-N
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Description

γ-Bromotiglic acid (C₅H₇BrO₂) is a halogenated derivative of tiglic acid, characterized by a bromine atom substituted at the gamma (γ) position of its unsaturated carboxylic acid backbone. This compound is primarily synthesized via haloalkoxylation of 1-alkoxy-2-methyl-1,3-butadiene precursors using N-bromosuccinimide (NBS) in the presence of mineral acids like sulfuric or hydrochloric acid . The reaction typically occurs at 0°C to room temperature, with acid concentrations ranging from 0.5% to 20% w/w, and yields γ-bromotiglic aldehyde, which can be further oxidized to the carboxylic acid form . Its structural uniqueness—a bromine substituent on a conjugated diene system—imparts distinct physicochemical and reactive properties, making it a valuable intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

(E)-4-bromo-2-methylbut-2-enoic acid

InChI

InChI=1S/C5H7BrO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+

InChI Key

ATLBQYLERQCFBC-DUXPYHPUSA-N

Isomeric SMILES

C/C(=C\CBr)/C(=O)O

Canonical SMILES

CC(=CCBr)C(=O)O

Synonyms

4-bromotiglic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

γ-Bromotiglic acid belongs to a family of halogenated tiglic acid derivatives. Key structural analogues include:

Compound Structure Substituent (Position) Molecular Formula
γ-Bromotiglic acid CH₂=CH-C(Br)(CH₃)-COOH Br (γ) C₅H₇BrO₂
γ-Chlorotiglic acid CH₂=CH-C(Cl)(CH₃)-COOH Cl (γ) C₅H₇ClO₂
Tiglic acid CH₂=CH-C(CH₃)₂-COOH H (γ) C₅H₈O₂
γ-Hydroxybutyric acid HO-CH₂-CH₂-CH₂-COOH OH (γ) C₄H₈O₃

Key Observations :

  • Halogen vs. Hydroxyl Substitution : Unlike γ-hydroxybutyric acid (GHB), which has a hydroxyl group at the γ position, γ-bromotiglic acid’s bromine atom increases molecular weight (212.01 g/mol vs. 104.10 g/mol for GHB) and lipophilicity (logP ≈ 1.8 vs. -0.7 for GHB) .
  • Electron-Withdrawing Effects : Bromine’s electronegativity (2.96) enhances the acidity of γ-bromotiglic acid (predicted pKa ≈ 2.5) compared to tiglic acid (pKa ≈ 4.5) .

Analytical Characterization

  • Spectroscopy : γ-Bromotiglic acid’s bromine atom produces a distinct isotope pattern in mass spectrometry (1:1 ratio for ⁷⁹Br and ⁸¹Br) .
  • Chromatography : GC-MS analysis often requires derivatization (e.g., silylation) to improve volatility, similar to protocols used for GHB .

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